molecular formula C7H10N2O2 B13001659 Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate CAS No. 4200-49-1

Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate

Cat. No.: B13001659
CAS No.: 4200-49-1
M. Wt: 154.17 g/mol
InChI Key: WAABHRCKMXSPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom at position 1 of the imidazole ring and an acetate group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate typically involves the cyclization of amido-nitriles. One common method includes the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole, followed by nitration to yield 1-methyl-5-nitro-2-hydroxymethylimidazole . Another approach involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.

Scientific Research Applications

Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Shares the imidazole core but lacks the acetate group.

    2-(1H-Imidazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Metronidazole: Contains a nitroimidazole moiety and is used as an antimicrobial agent.

Uniqueness

Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an acetate group on the imidazole ring makes it a versatile intermediate in various synthetic and research applications .

Properties

CAS No.

4200-49-1

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

methyl 2-(3-methylimidazol-4-yl)acetate

InChI

InChI=1S/C7H10N2O2/c1-9-5-8-4-6(9)3-7(10)11-2/h4-5H,3H2,1-2H3

InChI Key

WAABHRCKMXSPNK-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.